Elimusertib (hydrochloride)
Overview
Description
Elimusertib (hydrochloride) is a small-molecule inhibitor of ataxia telangiectasia and Rad3-related protein (ATR). It is currently being tested clinically in various cancer entities in adults and children. This compound has shown promising antitumor activity, particularly in pediatric solid tumor models .
Preparation Methods
The synthetic routes and reaction conditions for elimusertib (hydrochloride) involve multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. Industrial production methods typically involve optimizing these steps to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .
Chemical Reactions Analysis
Elimusertib (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
Elimusertib (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of ATR in DNA damage response.
Biology: Investigated for its effects on cell cycle regulation and apoptosis.
Medicine: Tested in clinical trials for its potential to treat various cancers, particularly pediatric solid tumors.
Mechanism of Action
Elimusertib (hydrochloride) exerts its effects by inhibiting the ATR protein, which plays a critical role in the DNA damage response. By inhibiting ATR, elimusertib disrupts the repair of damaged DNA, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism makes it particularly effective against tumors with high levels of DNA damage .
Comparison with Similar Compounds
Elimusertib (hydrochloride) is unique compared to other ATR inhibitors due to its strong preclinical antitumor activity and limited toxicity. Similar compounds include:
Ceralasertib: Another ATR inhibitor with similar mechanisms but different pharmacokinetic properties.
Berzosertib: An ATR inhibitor that has shown efficacy in combination with other therapies. Elimusertib stands out for its potent activity in pediatric solid tumor models and its potential for clinical use
Properties
IUPAC Name |
(3R)-3-methyl-4-[4-(2-methylpyrazol-3-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridin-2-yl]morpholine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O.ClH/c1-13-12-28-10-9-27(13)18-11-15(17-5-8-23-26(17)2)14-3-6-21-20(19(14)24-18)16-4-7-22-25-16;/h3-8,11,13H,9-10,12H2,1-2H3,(H,22,25);1H/t13-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQNBYGUBHMRPY-BTQNPOSSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5=CC=NN5C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5=CC=NN5C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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